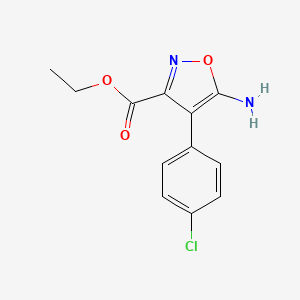

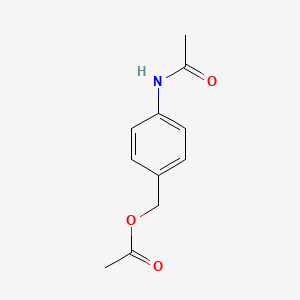

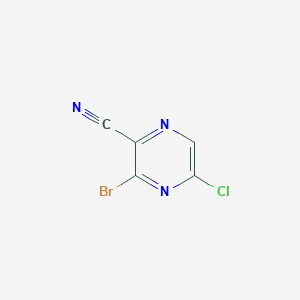

4-Amino-2,6-difluorobenzonitrile

説明

4-Amino-2,6-difluorobenzonitrile is a chemical compound that is structurally related to 4-aminobenzonitrile (ABN). ABN is known for its interesting properties, such as the ability to undergo reversible thermosalient phase changes, which are structural changes that occur during cooling and subsequent heating . The compound has been studied in various forms, including its cationic form (ABN+), which has been analyzed for its microsolvation in nonpolar solvents . The structure of ABN and its derivatives has been extensively studied using techniques such as single-crystal diffraction and X-ray diffraction . These studies provide insights into the molecular structure and packing, which are crucial for understanding the physical and chemical properties of the compound.

Synthesis Analysis

The synthesis of 4-aminobenzonitrile and its derivatives, which are structurally similar to 4-Amino-2,6-difluorobenzonitrile, has not been explicitly detailed in the provided papers. However, the studies of these compounds imply that they can be synthesized and crystallized for further analysis, as evidenced by the availability of single-crystal diffraction data .

Molecular Structure Analysis

The molecular structure of 4-aminobenzonitrile has been characterized by single-crystal diffraction studies, which reveal that the amino N atom has a pyramidal character and is not located in the plane of the phenyl ring . This out-of-plane displacement is significant as it affects the molecular packing and the physical properties of the compound. The structure and crystal packing of these compounds have been studied at various temperatures, providing insights into their thermal behavior and phase transitions .

Chemical Reactions Analysis

The chemical reactivity of 4-aminobenzonitrile has been inferred through studies of its cationic form, ABN+. The IR photodissociation spectra of ABN+ clusters with ligands such as Ar and N2 provide information about the microsolvation process and the preferred ion-ligand binding motifs . These studies suggest that the NH protons of the amino group become more acidic upon substitution at the para position, which could be relevant for understanding the reactivity of 4-Amino-2,6-difluorobenzonitrile.

Physical and Chemical Properties Analysis

The physical properties of 4-aminobenzonitrile, such as its thermosalient phase changes, have been studied through single-crystal diffraction at different temperatures . The compound's ability to undergo reversible phase changes upon cooling and heating is a unique physical property that could have practical applications. Additionally, the intramolecular charge transfer and dual fluorescence observed in some derivatives indicate that these compounds have interesting photochemical properties . The ICT reaction is influenced by the energy gap between the excited states and the dipole moment of the molecule, which can be modulated by structural changes such as planarization or substitution .

科学的研究の応用

Synthesis of Heterocyclic Compounds

4-Amino-2,6-difluorobenzonitrile is utilized in the synthesis of various heterocyclic compounds. It has been specifically employed in the synthesis of 2,4-diaminoquinazolines, which are significant due to their diverse substituents in the benzenoid ring. This reaction demonstrates considerable generality and is successful even with electron-donating groups at position six (Hynes, Pathak, Panes, & Okeke, 1988).

Role in SNAr Substitutions

The compound plays a role in studying nucleophilic attack by enolate anions of weakly acidic ketones. Its structure makes it a suitable substrate for investigating the carbon versus oxygen nucleophilic attack, demonstrating the influence of the nucleophile structure and the solvent (Guedira & Beugelmans, 1992).

Development of Polymer Solar Cells

In the field of renewable energy, 4-Amino-2,6-difluorobenzonitrile has been applied as an additive in polymer solar cells. Its addition to P3HT:PCBM blend films leads to increased power conversion efficiency, demonstrating its potential in improving renewable energy technologies (Jeong, Woo, Lyu, & Han, 2011).

Intramolecular Charge Transfer Studies

The compound is crucial in studying intramolecular charge transfer (ICT) and internal conversion in aminobenzonitriles. It plays a significant role in understanding the ultrafast ICT at room temperature, contributing to the knowledge of electronic interactions in chemical compounds (Galievsky et al., 2005).

Corrosion Inhibition

4-Amino-2,6-difluorobenzonitrile derivatives have been investigated as corrosion inhibitors for mild steel. These derivatives exhibit significant inhibition efficiency, making them valuable in industrial applications to protect metals from corrosion (Verma, Quraishi, & Singh, 2015).

Safety and Hazards

特性

IUPAC Name |

4-amino-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVAWRQGGPSIPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598815 | |

| Record name | 4-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,6-difluorobenzonitrile | |

CAS RN |

207297-92-5 | |

| Record name | 4-Amino-2,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)